molecular formula C28H19N3O3S2 B11518350 N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B11518350
M. Wt: 509.6 g/mol
InChI Key: LAWFJPYPOKTXQD-UHFFFAOYSA-N
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Description

N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a complex organic compound with a molecular formula of C29H21N3O3S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of dibenzo[b,d]furan-3-ylamine with 2-oxoethyl sulfanyl benzothiazole under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo[b,d]furan-2-ol
  • Dibenzofuran
  • 2-Hydroxydibenzofuran

Uniqueness

N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is unique due to its combination of dibenzo[b,d]furan, benzothiazole, and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C28H19N3O3S2

Molecular Weight

509.6 g/mol

IUPAC Name

N-[2-[2-(dibenzofuran-3-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C28H19N3O3S2/c32-26(29-18-10-12-21-20-8-4-5-9-23(20)34-24(21)14-18)16-35-28-31-22-13-11-19(15-25(22)36-28)30-27(33)17-6-2-1-3-7-17/h1-15H,16H2,(H,29,32)(H,30,33)

InChI Key

LAWFJPYPOKTXQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5

Origin of Product

United States

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